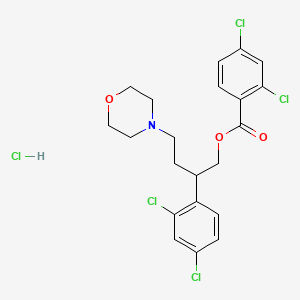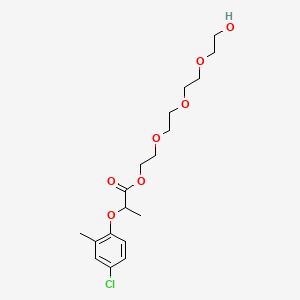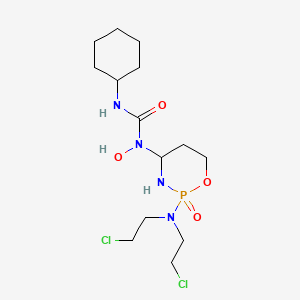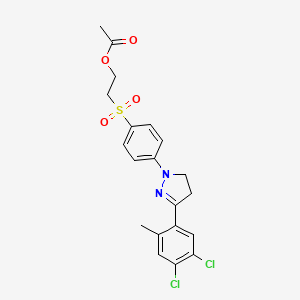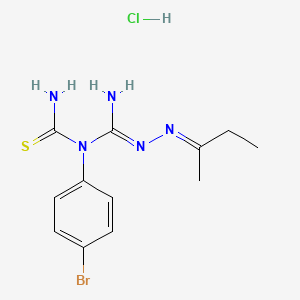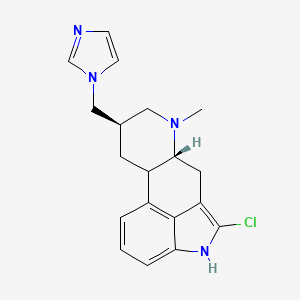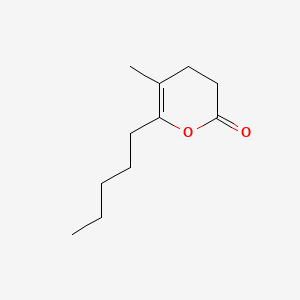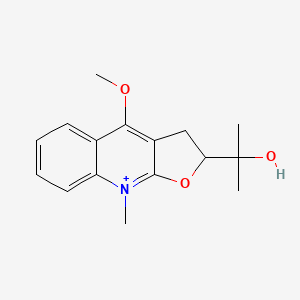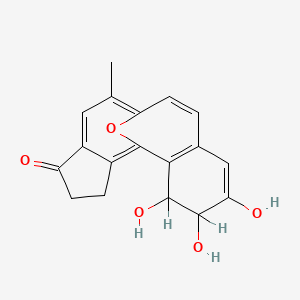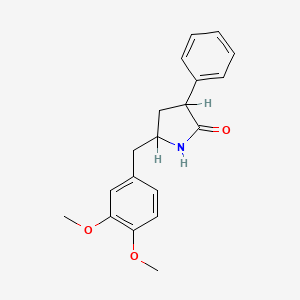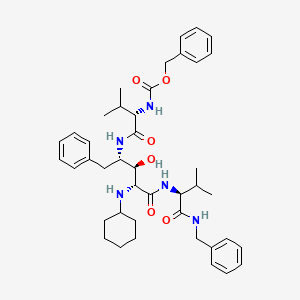
3-O-(N-Acetylneuraminyl)galactose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetylneuraminyl-(2-3)-galactose is a complex carbohydrate compound that plays a crucial role in various biological processes. It is a type of sialylated glycan, which means it contains sialic acid residues. These compounds are essential in cell-cell interactions, signaling, and immune responses. N-Acetylneuraminyl-(2-3)-galactose is particularly significant in the context of glycoproteins and glycolipids, where it contributes to the structural and functional diversity of these molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylneuraminyl-(2-3)-galactose typically involves enzymatic methods. One common approach is the use of sialyltransferases, which are enzymes that transfer sialic acid residues to specific acceptor molecules. For example, the enzyme α-N-acetylneuraminyl-2,3-beta-galactosyl-1,3-N-acetyl-galactosaminide 6-α-sialyltransferase can catalyze the transfer of N-acetylneuraminic acid to galactose residues under specific conditions .
Industrial Production Methods
Industrial production of N-Acetylneuraminyl-(2-3)-galactose often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the necessary enzymes, which then catalyze the formation of the desired glycan. The product is subsequently purified using chromatographic techniques to achieve the required purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetylneuraminyl-(2-3)-galactose can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sialic acid residues, potentially altering the biological activity of the compound.
Reduction: Reduction reactions can affect the glycosidic bonds, leading to changes in the structure and function of the glycan.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like periodate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure specificity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of N-Acetylneuraminyl-(2-3)-galactose can lead to the formation of aldehyde or carboxylate derivatives, while reduction can yield alcohol derivatives.
Applications De Recherche Scientifique
N-Acetylneuraminyl-(2-3)-galactose has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation processes and the synthesis of complex carbohydrates.
Biology: The compound is crucial in studying cell-cell interactions, particularly in the immune system where sialylated glycans play a role in pathogen recognition and immune response modulation.
Medicine: N-Acetylneuraminyl-(2-3)-galactose is used in the development of therapeutic glycoproteins and vaccines. It is also studied for its role in cancer metastasis and viral infections.
Mécanisme D'action
The mechanism of action of N-Acetylneuraminyl-(2-3)-galactose involves its interaction with specific receptors and proteins on the cell surface. The sialic acid residues in the compound can bind to sialic acid-binding immunoglobulin-type lectins (siglecs) and other receptors, modulating cell signaling pathways and immune responses. This interaction is crucial in processes like cell adhesion, migration, and pathogen recognition .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetylneuraminyl-(2-6)-galactose: Another sialylated glycan with a different linkage, which affects its biological activity and interactions.
N-Acetylneuraminyl-(2-8)-galactose: This compound has a different sialic acid linkage, leading to distinct functional properties.
N-Acetylneuraminyl-(2-3)-glucose: Similar in structure but with glucose instead of galactose, resulting in different biological roles.
Uniqueness
N-Acetylneuraminyl-(2-3)-galactose is unique due to its specific linkage and the presence of both sialic acid and galactose residues. This combination allows it to participate in a wide range of biological processes, making it a versatile and valuable compound in research and industry .
Propriétés
Numéro CAS |
83563-61-5 |
|---|---|
Formule moléculaire |
C17H29NO14 |
Poids moléculaire |
471.4 g/mol |
Nom IUPAC |
(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-[(2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-1-oxohexan-3-yl]oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C17H29NO14/c1-6(22)18-11-7(23)2-17(16(29)30,32-15(11)13(28)9(25)4-20)31-14(10(26)5-21)12(27)8(24)3-19/h5,7-15,19-20,23-28H,2-4H2,1H3,(H,18,22)(H,29,30)/t7-,8+,9+,10-,11+,12-,13+,14+,15+,17+/m0/s1 |
Clé InChI |
RYXGNICFFBWCJA-LRRROBGASA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]([C@H](C=O)O)[C@H]([C@@H](CO)O)O)O |
SMILES canonique |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC(C(C=O)O)C(C(CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


